molecular formula C4H8BrFMg B1413227 (4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF CAS No. 169250-13-9

(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF

Cat. No.: B1413227
CAS No.: 169250-13-9
M. Wt: 179.31 g/mol
InChI Key: QVLCONIEAPDCFL-UHFFFAOYSA-M
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Description

(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-Methyltetrahydrofuran, is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which is a type of organomagnesium compound. These reagents are highly reactive and are used to form carbon-carbon bonds in various chemical reactions. The presence of the fluorine atom in the butyl chain adds unique reactivity and properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Fluorobutyl)magnesium bromide is typically prepared by the reaction of 4-fluorobutyl bromide with magnesium metal in the presence of 2-Methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

The general reaction is as follows:

4-Fluorobutyl bromide+Magnesium(4-Fluorobutyl)magnesium bromide\text{4-Fluorobutyl bromide} + \text{Magnesium} \rightarrow \text{(4-Fluorobutyl)magnesium bromide} 4-Fluorobutyl bromide+Magnesium→(4-Fluorobutyl)magnesium bromide

Industrial Production Methods

In industrial settings, the preparation of (4-Fluorobutyl)magnesium bromide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The use of 2-Methyltetrahydrofuran as a solvent is preferred due to its ability to stabilize the Grignard reagent and its relatively low toxicity compared to other ethers.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobutyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents that react with (4-Fluorobutyl)magnesium bromide to form secondary and tertiary alcohols.

    Alkyl Halides: Used in nucleophilic substitution reactions to form new carbon-carbon bonds.

    Electrophiles: Various electrophiles, such as epoxides and esters, can react with (4-Fluorobutyl)magnesium bromide under controlled conditions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Alkanes: Formed from nucleophilic substitution reactions with alkyl halides.

    Complex Organic Molecules: Formed from coupling reactions with various electrophiles.

Scientific Research Applications

(4-Fluorobutyl)magnesium bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Agrochemicals: Used in the synthesis of agrochemical compounds.

    Material Science: Utilized in the preparation of functional materials and polymers.

Mechanism of Action

The mechanism of action of (4-Fluorobutyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly nucleophilic. This allows the compound to react with a wide range of electrophiles, forming new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Butylmagnesium bromide: Similar structure but lacks the fluorine atom, resulting in different reactivity.

    Phenylmagnesium bromide: Contains a phenyl group instead of a butyl group, leading to different applications and reactivity.

    Methylmagnesium bromide: Contains a methyl group, making it less bulky and more reactive in certain reactions.

Uniqueness

The presence of the fluorine atom in (4-Fluorobutyl)magnesium bromide imparts unique reactivity and properties compared to other Grignard reagents. The fluorine atom can influence the electronic properties of the compound, making it more selective in certain reactions and providing different reactivity patterns.

Properties

IUPAC Name

magnesium;1-fluorobutane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F.BrH.Mg/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLCONIEAPDCFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCF.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF
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(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF
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(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF
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(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF
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(4-Fluorobutyl)magnesium bromide, 0.50 M in 2-MeTHF

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